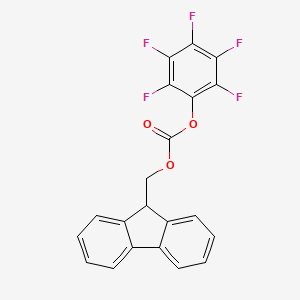

9-Fluorenylmethyl pentafluorophenyl carbonate

説明

9-Fluorenylmethyl pentafluorophenyl carbonate (FMPC) is a chemical compound used in various synthetic applications, including the preparation of N-Fmoc amino acids and their pentafluorophenyl esters, which are integral in peptide synthesis . It is also employed as a fluorescent labeling agent for amino acids, enhancing the detection and quantification of these biomolecules . FMPC is known for its versatility and efficiency in organic synthesis, making it a valuable reagent in the field of synthetic chemistry.

Synthesis Analysis

The synthesis of FMPC involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) as a reagent for the generation of active esters of protected amino acids . This method is straightforward, rapid, and yields products with good optical purity. Additionally, FMPC can be synthesized on a gram to kilogram scale through a high-yielding step that is easy to handle and store . The active pentafluorophenyl ester group of FMPC is particularly reactive towards nucleophiles, allowing for the creation of functionalized cyclic carbonates with a wide range of functionalities .

Molecular Structure Analysis

The molecular structure of FMPC, with the molecular formula C21H11F5O3 and a molecular weight of 406.305, is characterized by a fluorenylmethyl group attached to a pentafluorophenyl carbonate . The fluorene moiety is a polycyclic aromatic hydrocarbon that can influence the electronic properties of the compound, as seen in studies of fluorenyl derivatives . The pentafluorophenyl group is highly electronegative due to the presence of fluorine atoms, which can affect the reactivity and stability of the carbonate ester.

Chemical Reactions Analysis

FMPC is reactive towards various nucleophiles, including alcohols and amines, facilitating the synthesis of a diverse array of functionalized cyclic carbonates . It has been used to introduce protecting groups into hydroxyamino acids, demonstrating its utility in modifying the reactivity of amino acids for subsequent chemical transformations . The compound's reactivity is also showcased in the fluorometric determination of D-penicillamine, where FMPC acts as a fluorescent labeling agent .

Physical and Chemical Properties Analysis

FMPC is a white crystalline solid with a melting point range of 84-86°C. It is soluble in organic solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), and acetone, but only slightly soluble in n-hexane . The compound should be handled with care, as bottles containing FMPC may develop pressure upon prolonged storage. It is also sensitive to moisture and heat, necessitating careful storage conditions to maintain its stability and reactivity .

科学的研究の応用

1. Synthesis of Derivatives

9-Fluorenylmethyl pentafluorophenyl carbonate is utilized in synthesizing various derivatives. Paquet (1982) explored its use in introducing amine protecting groups into hydroxyamino acids, demonstrating its efficiency in creating derivatives of hydroxyamino acids and their esters in high yields (Paquet, 1982).

2. Fluorometric Analysis

This compound has been employed in fluorometric methods, such as determining D-penicillamine. Byeon, Choi, and Yoo (1990) developed a sensitive fluorometric method using 9-fluorenylmethyl pentafluorophenyl carbonate as a fluorescent labeling agent, highlighting its utility in spectrofluorometric analysis (Byeon et al., 1990).

3. Peptide Synthesis

It is also significant in peptide synthesis. Tantry and Babu (2003, 2004, 2006) described its effectiveness in synthesizing active esters of amino acids, useful in peptide synthesis. Their research underlines its simplicity, efficiency, and the high yield and optical purity of the compounds made (Tantry & Babu, 2003), (Tantry & Babu, 2004), (Tantry & Babu, 2006).

4. Synthesis of Novel Polyimides

Its role extends to the synthesis of novel polyimides. Zhang et al. (2010) investigated the preparation of new polyimides involving 9-fluorenylmethyl pentafluorophenyl carbonate, highlighting the organosolubility, optical transparency, and thermal stability of the resulting materials (Zhang et al., 2010).

5. Glycopeptide Synthesis

In the field of glycopeptide synthesis, Meldal and Jensen (1990) noted its use in the solid-phase assembly of glycopeptides, emphasizing its stability to glycosylation conditions (Meldal & Jensen, 1990).

6. Sensor Development

It has been applied in sensor technology. Zhang et al. (2019) developed a colorimetric sensor using a derivative of 9-fluorenylmethyl pentafluorophenyl carbonate for the selective detection of specific ions (Zhang et al., 2019).

Safety And Hazards

The safety data sheet indicates that 9-Fluorenylmethyl pentafluorophenyl carbonate should be stored under inert gas and away from heat and sources of ignition . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this chemical .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBKZVZOEBSFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369789 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Fluorenylmethyl pentafluorophenyl carbonate | |

CAS RN |

88744-04-1 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)